

Chiral Properties of Quizalofop-ethyl and Its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quizalofop-ethyl-d3

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Abstract

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. Its molecular structure contains a chiral center, resulting in two stereoisomers: the R-(+)-enantiomer and the S-(-)-enantiomer. The herbicidal activity of quizalofop-ethyl is almost exclusively attributed to the R-(+)-enantiomer, known as quizalofop-P-ethyl, which is a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in target grass species. The S-(-)-enantiomer is considered biologically inactive. This technical guide provides an in-depth analysis of the chiral properties of quizalofop-ethyl, detailing the differential activity of its enantiomers, their environmental fate, and the analytical methods for their separation and quantification.

Introduction

Quizalofop-ethyl is a systemic herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and sugar beets.[1] The technical grade product is often a racemic mixture, containing equal amounts of the R-(+) and S-(-) enantiomers.[2] However, the development of enantiomerically pure formulations, specifically quizalofop-P-ethyl (the R-enantiomer), has led to more efficient and environmentally conscious weed management strategies.[3][4] The stereospecificity of its mechanism of action, environmental degradation, and ecotoxicological profile underscores the importance of a chiral-level understanding of this herbicide.

Physicochemical and Toxicological Properties

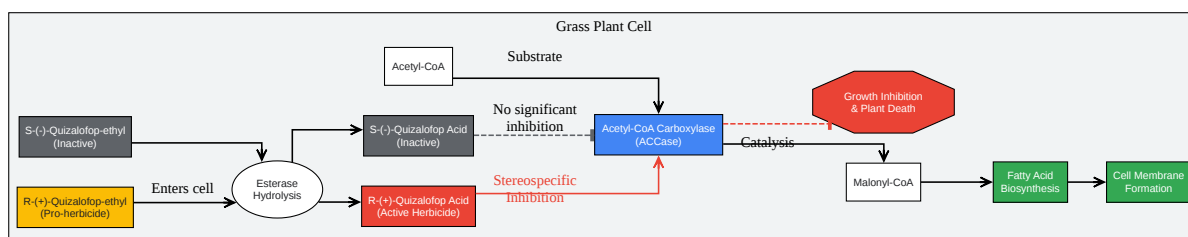
The enantiomers of quizalofop-ethyl share identical physical and chemical properties in an achiral environment but exhibit significant differences in biological systems.

Property	Quizalofop-P-ethyl (R-enantiomer)	Racemic Quizalofop-ethyl	Reference
IUPAC Name	ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate	ethyl (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate	[2]
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₄	C ₁₉ H ₁₇ ClN ₂ O ₄	[5]
Molar Mass	372.8 g/mol	372.8 g/mol	[5]
Water Solubility	0.4 mg/L (20°C)	0.3 mg/L (20°C)	[6]
Log Kow	4.61	4.28	[6]
Vapor Pressure	8.65 x 10 ⁻⁴ mPa (20°C)	8.65 x 10 ⁻⁴ mPa (20°C)	[6]
Acute Oral LD50 (Rat)	1210-1670 mg/kg (male), 1182-1480 mg/kg (female)	1670 mg/kg (male), 1480 mg/kg (female)	[6][7]
Acute Dermal LD50 (Rabbit)	>5000 mg/kg	>5000 mg/kg	[6]

Mechanism of Action and Stereoselectivity

The primary mode of action for quizalofop-ethyl is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[3] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial process for the formation of cell membranes and plant growth. In susceptible grass species, quizalofop-ethyl is rapidly hydrolyzed to its biologically active acid form, quizalofop acid.[1]

The R-(+)-enantiomer of quizalofop acid is a potent, stereoselective inhibitor of ACCase in the plastids of grass species.[2] The S-(-)-enantiomer exhibits negligible inhibitory activity. This stereoselectivity is the basis for the significantly higher herbicidal efficacy of quizalofop-P-ethyl compared to the racemic mixture.



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Caption: Stereospecific inhibition of ACCase by Quizalofop-P-ethyl.

Quantitative Enzyme Inhibition Data

Studies have quantified the differential inhibition of ACCase by the enantiomers of AOPP herbicides. While specific K_i or I_{50} values for quizalofop enantiomers are proprietary or vary by study, research on resistant wheat genotypes demonstrates the dose-dependent inhibition of ACCase by quizalofop.

Genotype (Wheat)	I50 for Quizalofop (μM)	Resistance Factor (vs. Wildtype)	Reference
Wildtype (Susceptible)	0.486	1.0	[8]
Resistant (1 mutation)	1.84	3.8	[8]
Resistant (2 mutations)	19.3	39.4	[8]

Environmental Fate and Behavior

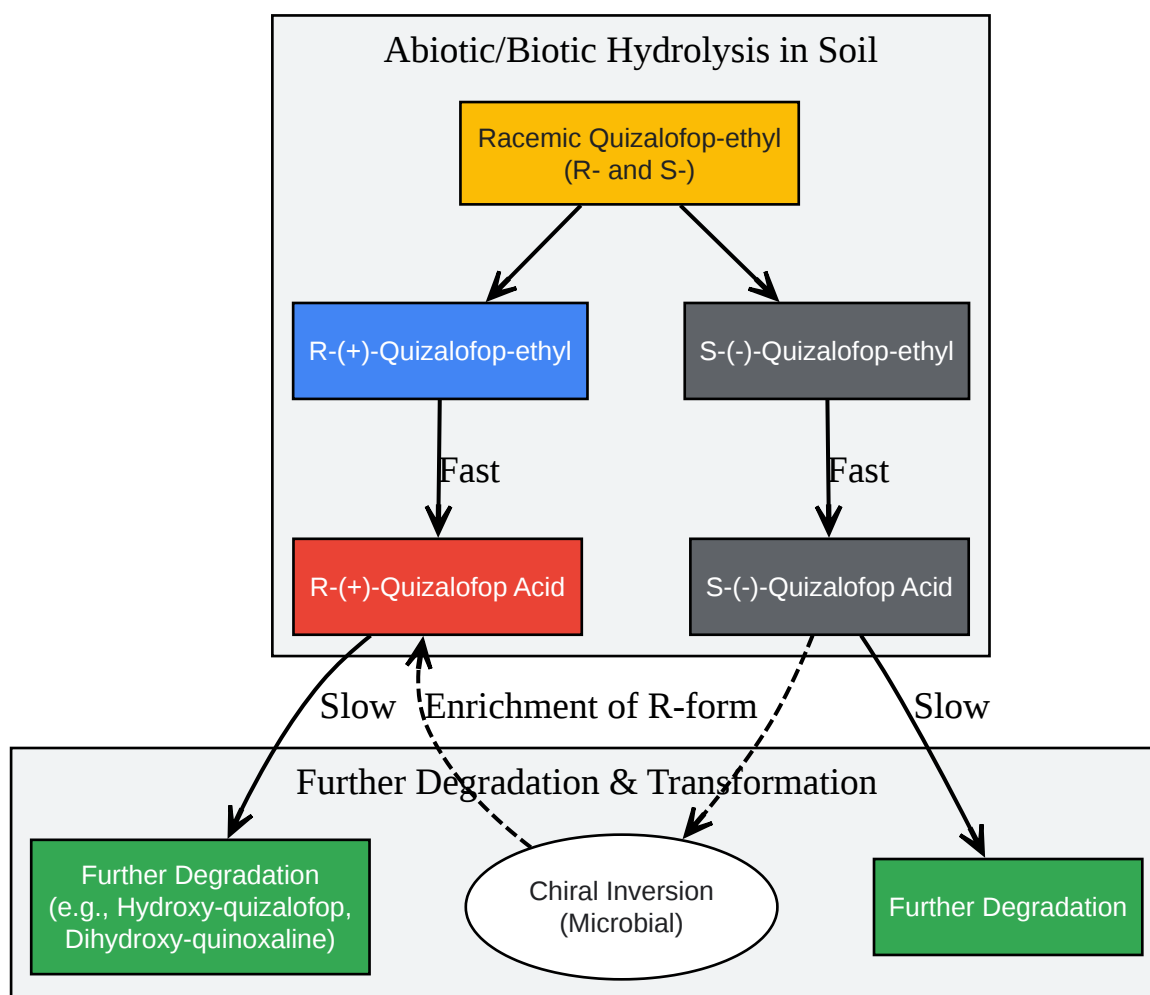
The environmental fate of quizalofop-ethyl is influenced by its chirality. Degradation in soil and water can proceed at different rates for each enantiomer, a phenomenon known as enantioselective degradation.

Soil Degradation

Quizalofop-ethyl is rapidly hydrolyzed in soil to its primary metabolite, quizalofop-acid, which is also chiral.[9] The degradation of both the parent ester and the acid metabolite can be enantioselective, and is influenced by soil properties such as pH and microbial activity.

Compound	Soil Type	Half-life (DT50) - R-enantiomer	Half-life (DT50) - S-enantiomer	Enantioselectivity	Reference
Quizalofop-ethyl	Wuhan (acidic)	-	Slightly faster degradation	S > R	[9]
Quizalofop-ethyl	Baoding (alkaline)	-	Slightly faster degradation	S > R	[9]
Quizalofop-acid	Wuhan (acidic)	~11 days	~11 days	Significant enantiomerization from S to R	[9]
Quizalofop-acid	Baoding (alkaline)	~21 days	~21 days	Significant enantiomerization from S to R	[9]
Quizalofop-P-ethyl	Heilongjiang	6.7 days	-	-	[No text on page]
Quizalofop-P-ethyl	Hunan	5.4 days	-	-	[No text on page]

Note: In some soils, a significant inversion of S-(-)-quizalofop-acid to the herbicidally active R-(+)-quizalofop-acid has been observed.[2]



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Caption: Environmental degradation pathway of Quizalofop-ethyl enantiomers.

Ecotoxicology

The ecotoxicological impact of quizalofop-ethyl can also be enantioselective. While the R-enantiomer is targeted for its herbicidal activity, both enantiomers and their metabolites can affect non-target organisms.

Organism	Test Type	Test Substance	Endpoint	Value (mg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hr Acute	Quizalofop-P-ethyl	LC50	10.7	[6] [7]
Bluegill Sunfish (Lepomis macrochirus)	96-hr Acute	Quizalofop-P-ethyl	LC50	0.46 - 2.8	[6] [7]
Zebrafish Embryo (Danio rerio)	96-hr Acute	Quizalofop-P-ethyl	LC50	0.23	[10]
Daphnia magna (Water flea)	48-hr Acute	Racemic Quizalofop-ethyl	EC50	>1.0	[2]
Earthworm (Eisenia foetida)	Acute	Quizalofop-P-ethyl	LC50	More toxic than racemate	[2]
Earthworm (Eisenia foetida)	Acute	Racemic Quizalofop-ethyl	LC50	Less toxic than P-ethyl	[2]
Green Algae (Chlorella vulgaris)	Acute	R-(+)-Quizalofop Acid	EC50	More toxic than racemate	[1]

It is noteworthy that for the earthworm *Eisenia foetida*, the racemic mixture was found to be more toxic than the pure R-(+)-enantiomer, suggesting potential synergistic or additive effects of the S-(-)-enantiomer or its metabolites.[\[2\]](#)

Experimental Protocols

Enantioselective Separation by Chiral HPLC

Objective: To separate and quantify the R-(+) and S-(-) enantiomers of quizalofop-ethyl and its metabolite, quizalofop-acid.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).
- Chiral Stationary Phase (CSP) column.

Protocol Example 1: (Based on CIPAC Method)[[11](#)]

- Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: n-heptane / isopropanol (99:1, v/v).
- Flow Rate: 0.6 - 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 2 - 5 µL.
- Detection: UV at 237 nm.
- Quantification: External standard method.

Protocol Example 2: (For Soil/Biota Samples)[[2](#)]

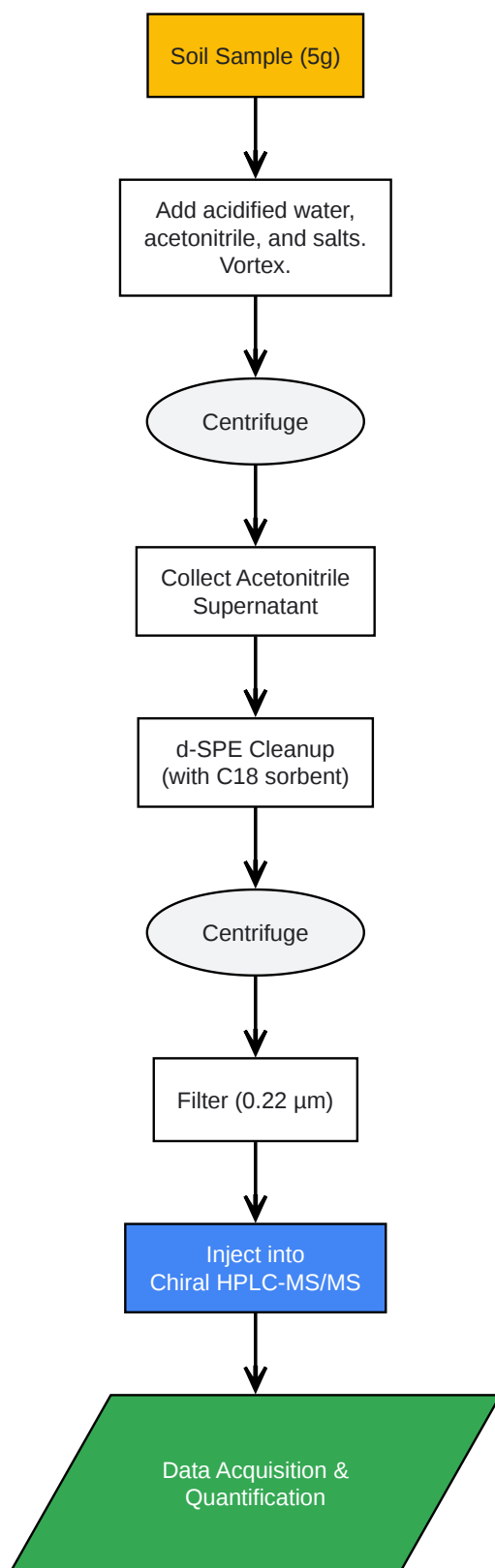
- Column: (R, R) Whelk-O 1 column.
- Mobile Phase: Varies based on separation needs, often a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of acid modifier (e.g., trifluoroacetic acid).
- Detection: HPLC-MS/MS for high sensitivity and selectivity in complex matrices.

Sample Preparation from Soil

Objective: To extract quizalofop-ethyl and its metabolites from soil samples for chiral analysis.

Protocol Example: (Based on QuEChERS-like method)[[12](#)]

- Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acidified water (0.1 M HCl).
 - Add 10 mL of acidified acetonitrile (1% acetic acid, v/v).
 - Add magnesium sulfate and sodium chloride salts.
 - Vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge the sample to separate the organic layer from the solid and aqueous phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Add it to a d-SPE tube containing C18 sorbent.
 - Vortex and centrifuge.
- Final Preparation: The final supernatant is collected, filtered through a 0.22 μm filter, and is ready for injection into the HPLC system.



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References

- 1. bepls.com [beppls.com]
- 2. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]
- 3. Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents Using Daphnia magna as a Model Organism [mdpi.com]
- 4. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Daphnia magna an ecologically representative zooplankton species in toxicity tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EXTOTOXNET PIP - QUIZALOFOP-P-ETHYL [extotoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chiral Properties of Quizalofop-ethyl and Its Enantiomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556495#chiral-properties-of-quizalofop-ethyl-and-its-enantiomers]

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